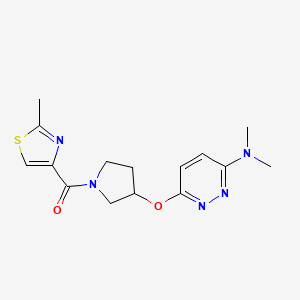

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Description

The compound “(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone” is a structurally complex molecule featuring a methanone core bridging a pyrrolidine-oxypyridazine moiety and a 2-methylthiazole ring. The pyridazine group is substituted with a dimethylamino electron-donating group, which may enhance solubility and influence electronic interactions in biological systems. While direct bioactivity data for this compound are absent in the provided evidence, its structural features align with compounds studied for antiparasitic and anticancer applications, suggesting plausible therapeutic relevance .

Propriétés

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-10-16-12(9-23-10)15(21)20-7-6-11(8-20)22-14-5-4-13(17-18-14)19(2)3/h4-5,9,11H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURQQFGIDKISJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone , often referred to as EMPA, is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes various functional groups that suggest diverse biological activities, particularly as a selective antagonist for the OX2 receptor.

Chemical Structure and Properties

This compound is characterized by a heterocyclic structure, featuring:

- Pyridazine ring

- Pyrrolidine ring

- Thiazole moiety

The presence of the dimethylamino group enhances its solubility and potential interactions with biological targets. The molecular formula is with a molecular weight of 318.4 g/mol.

The biological activity of EMPA primarily involves its role as an OX2 receptor antagonist. The OX2 receptor is implicated in various physiological processes, including sleep regulation and neuroprotection. By inhibiting this receptor, EMPA may influence sleep patterns and exhibit neuroprotective effects, making it a candidate for treating sleep disorders or neurodegenerative diseases.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and inhibitory effects of EMPA on various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |

| MCF-7 | 1.23 ± 0.18 | Comparable to established c-Met inhibitors |

| HeLa | 2.73 ± 0.33 | Moderate cytotoxicity |

| LO2 | ND | Not detected |

These results indicate that EMPA exhibits potent cytotoxic effects against several cancer cell lines, particularly those overexpressing c-Met kinase, which is often implicated in tumor growth and metastasis .

Mechanistic Insights

The mechanism behind EMPA's activity appears to involve the induction of apoptosis in cancer cells. Studies utilizing acridine orange staining have shown that EMPA can induce late apoptosis in A549 cells while also causing cell cycle arrest in the G0/G1 phase . This suggests that EMPA may disrupt normal cellular processes, leading to programmed cell death.

Case Studies

In a recent investigation involving triazolo-pyridazine derivatives, EMPA was compared to other compounds for its efficacy against c-Met kinase . The findings highlighted that while many derivatives showed moderate activity, EMPA's performance was notable due to its structural similarities and functional capabilities.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound can be compared to structurally analogous methanone derivatives reported in the literature, focusing on substituent effects, physicochemical properties, and inferred bioactivities. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Comparison Points

Structural Features: The target compound’s dimethylamino-pyridazine group contrasts with chloro-imidazo-pyridine (8p) and nitro-triazole-pyridine (10a) moieties in analogs. Electron-donating dimethylamino groups may improve aqueous solubility compared to electron-withdrawing nitro or chloro substituents .

Physicochemical Properties :

- Melting points for analogs range from 90–232°C, influenced by substituent polarity and crystallinity. The target compound’s lack of nitro or chloro groups may result in a lower melting point, enhancing solubility .

- The pyrrolidine-oxypyridazine linker in the target compound introduces conformational flexibility, unlike rigid triazole or pyrazole systems in analogs .

Bioactivity Inference: Compounds with methanone-linked heterocycles (e.g., 8p, 10a) exhibit antiparasitic activity, suggesting the target compound could be explored for similar applications .

Research Findings and Implications

- Synthetic Routes : Analogs like 8p and 10a were synthesized via multi-step reactions involving nucleophilic substitutions and click chemistry, suggesting plausible methodologies for the target compound .

- Characterization : NMR and ESI-MS data for analogs (e.g., δ=2.29–2.64 ppm for methyl groups in 10a ) provide benchmarks for verifying the target compound’s structure.

- Therapeutic Potential: While direct evidence is lacking, the compound’s structural alignment with ferroptosis-inducing agents (e.g., FINs) and antiparasitic methanone derivatives highlights avenues for future testing .

Q & A

Q. What are the key steps in synthesizing (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis involves multi-step reactions starting with precursors such as pyridazine derivatives and pyrrolidine intermediates. Key steps include:

- Coupling reactions to link the pyridazine and pyrrolidine moieties.

- Acylation to introduce the thiazole-containing methanone group.

Optimization requires adjusting temperature (e.g., 60–80°C for coupling), solvent selection (e.g., DMF for polar intermediates), and catalyst loading (e.g., palladium catalysts for cross-coupling). Reaction progress is monitored via TLC, and purity is assessed using HPLC (≥95% purity threshold) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to assign protons/carbons (e.g., pyridazine ring protons at δ 7.8–8.2 ppm, dimethylamino group at δ 2.9–3.1 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed m/z 362.45 via ESI-MS) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Ensure purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How does the compound’s structural diversity influence its reactivity in further derivatization?

- Methodological Answer : Functional groups dictate reactivity:

- Pyridazine ring : Susceptible to nucleophilic aromatic substitution (e.g., replacing dimethylamino groups with halides).

- Thiazole moiety : Participates in cross-coupling (e.g., Suzuki-Miyaura with boronic acids).

- Pyrrolidine oxygen : Acts as a hydrogen-bond acceptor, enabling interactions in catalytic systems.

Design derivatization experiments by targeting these groups under inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Cross-validation : Compare results from in vitro enzymatic assays (e.g., kinase inhibition) with cell-based assays (e.g., cytotoxicity in HEK293 cells).

- Assay Optimization : Control variables like pH, temperature, and DMSO concentration (<0.1% to avoid solvent effects).

- Dose-Response Curves : Use IC₅₀ values to normalize potency across assays. Discrepancies may arise from off-target effects or differential cell permeability, requiring follow-up studies (e.g., proteomics profiling) .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs by modifying substituents (e.g., replacing dimethylamino with cyclopropylamine) and assess activity changes.

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonds with the pyrrolidine oxygen and hydrophobic contacts with the thiazole ring.

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .

Q. How should researchers design stability studies to evaluate the compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to:

- Temperature : 40°C, 60°C for 1–4 weeks.

- Humidity : 75% RH in desiccators.

- Light : UV-Vis irradiation (ICH Q1B guidelines).

- Analytical Monitoring : Quantify degradation products via HPLC-MS and track changes in NMR spectra (e.g., ester hydrolysis or oxidation of thiazole sulfur) .

Q. What experimental approaches can validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets.

- Knockdown/Overexpression Models : CRISPR/Cas9 gene editing to silence suspected targets (e.g., kinases) and assess rescue of phenotype.

- Metabolic Profiling : LC-MS-based metabolomics to track downstream effects (e.g., ATP depletion in kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.